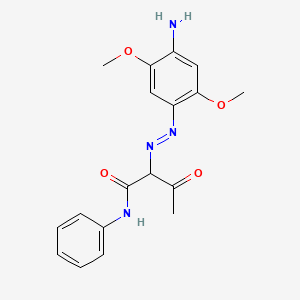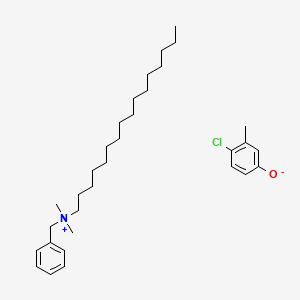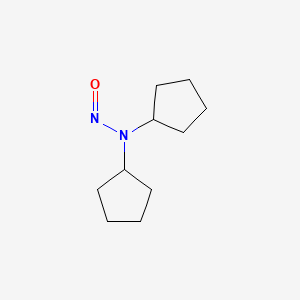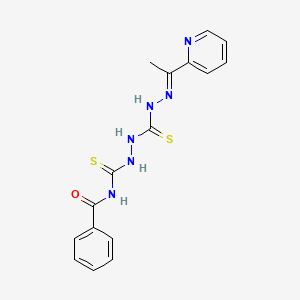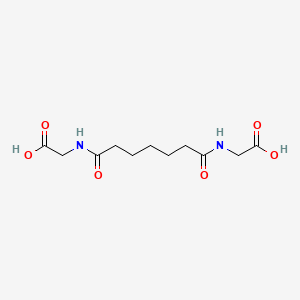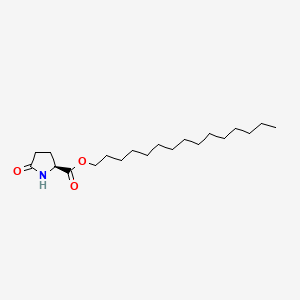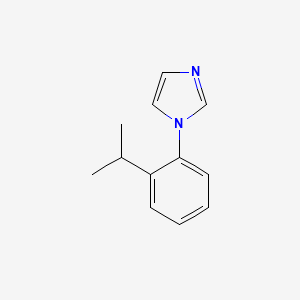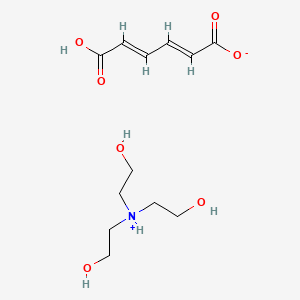
4-(1H-Benzimidazol-2-ylmethoxy)-N'-((1E)-(4-methoxyphenyl)methylene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-(4-methoxyphenyl)methylene)benzohydrazide is a complex organic compound that features a benzimidazole core linked to a benzohydrazide moiety through a methoxy bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-(4-methoxyphenyl)methylene)benzohydrazide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Methoxylation: The benzimidazole core is then reacted with methoxybenzyl chloride in the presence of a base to introduce the methoxy group.
Hydrazide Formation: The intermediate product is then treated with hydrazine hydrate to form the benzohydrazide moiety.
Condensation Reaction: Finally, the benzohydrazide is condensed with 4-methoxybenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-(4-methoxyphenyl)methylene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydrazide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-(4-methoxyphenyl)methylene)benzohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-(4-methoxyphenyl)methylene)benzohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, disrupting their normal function.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation and survival, leading to cell death in cancer cells. Additionally, it can interfere with microbial cell wall synthesis, exerting antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1H-Benzimidazol-2-yl)benzaldehyde
- 4-(1H-Benzimidazol-2-yl)aniline
- 4-(1H-Benzimidazol-2-yl)benzoic acid
Uniqueness
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-(4-methoxyphenyl)methylene)benzohydrazide is unique due to its specific structural features, such as the methoxy bridge and the benzohydrazide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
73418-61-8 |
|---|---|
Molekularformel |
C23H20N4O3 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
4-(1H-benzimidazol-2-ylmethoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H20N4O3/c1-29-18-10-6-16(7-11-18)14-24-27-23(28)17-8-12-19(13-9-17)30-15-22-25-20-4-2-3-5-21(20)26-22/h2-14H,15H2,1H3,(H,25,26)(H,27,28)/b24-14+ |
InChI-Schlüssel |
FALQSMMCBWPGTO-ZVHZXABRSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4N3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)
